N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a specifically designed molecule intended for the treatment of respiratory diseases. [] This compound is classified as a benzoxazinone derivative. [] It is investigated in the context of its potential for managing chronic obstructive pulmonary disease (COPD) and asthma. []
The primary application of N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide, as highlighted in the provided research, is in the development of pharmaceutical combinations for treating respiratory diseases like COPD and asthma. [] The research suggests its potential use in combination with one or more of the following agents:
The research suggests that using N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide in combination with other drugs may enhance treatment efficacy for respiratory diseases by targeting multiple pathways involved in the disease process. []
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6